(2,5-Dibromo-3,6-difluorophenyl)methanol
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Overview
Description
(2,5-Dibromo-3,6-difluorophenyl)methanol is a chemical compound with the molecular formula C(_7)H(_4)Br(_2)F(_2)O and a molecular weight of 301.91 g/mol . It is characterized by the presence of two bromine atoms, two fluorine atoms, and a hydroxymethyl group attached to a benzene ring. This compound is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dibromo-3,6-difluorophenyl)methanol typically involves the bromination and fluorination of a phenylmethanol precursor. The reaction conditions often include the use of bromine and fluorine sources under controlled temperature and pressure to ensure selective substitution at the desired positions on the benzene ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination and fluorination reactions using industrial-grade reagents and equipment. The process is optimized for yield and purity, with careful control of reaction parameters to minimize by-products .
Chemical Reactions Analysis
Types of Reactions
(2,5-Dibromo-3,6-difluorophenyl)methanol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction to remove halogen atoms or reduce the hydroxymethyl group to a methyl group
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups like amines or ethers .
Scientific Research Applications
(2,5-Dibromo-3,6-difluorophenyl)methanol is utilized in a variety of scientific research applications:
Mechanism of Action
The mechanism of action of (2,5-Dibromo-3,6-difluorophenyl)methanol involves its interaction with molecular targets through its functional groups. The bromine and fluorine atoms can participate in halogen bonding, while the hydroxymethyl group can form hydrogen bonds. These interactions influence the compound’s reactivity and its ability to modulate biological pathways .
Comparison with Similar Compounds
Similar Compounds
- (2,5-Dibromo-3-methylphenyl)methanol
- (2,5-Dibromo-3,6-dichlorophenyl)methanol
- (2,5-Dibromo-3,6-difluorophenyl)ethanol
Uniqueness
(2,5-Dibromo-3,6-difluorophenyl)methanol is unique due to the specific arrangement of bromine and fluorine atoms on the benzene ring, which imparts distinct chemical and physical properties. This unique structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and development .
Properties
Molecular Formula |
C7H4Br2F2O |
---|---|
Molecular Weight |
301.91 g/mol |
IUPAC Name |
(2,5-dibromo-3,6-difluorophenyl)methanol |
InChI |
InChI=1S/C7H4Br2F2O/c8-4-1-5(10)6(9)3(2-12)7(4)11/h1,12H,2H2 |
InChI Key |
AULZLKTWZYWHJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)CO)Br)F |
Origin of Product |
United States |
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